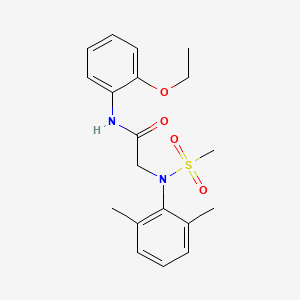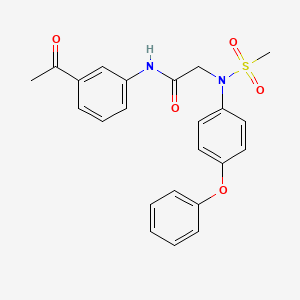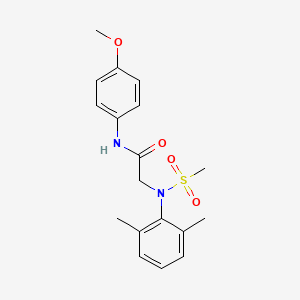
N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was initially developed as an antihistamine drug, but recent studies have shown that it may have other beneficial effects on the human body.
Mécanisme D'action
The exact mechanism of action of N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, studies have suggested that it may act as an antagonist of NMDA receptors, which are involved in learning and memory processes. It may also modulate the activity of several other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects on the human body. It can increase the levels of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in mood regulation and cognitive function. It can also increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool. It is a small molecule drug that can easily cross the blood-brain barrier, making it ideal for studying the effects of drugs on the brain. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in several areas, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Studies have shown that N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can improve cognitive function and memory in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease.
Propriétés
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-5-25-17-12-7-6-11-16(17)20-18(22)13-21(26(4,23)24)19-14(2)9-8-10-15(19)3/h6-12H,5,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGZBMWKUOWKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC=C2C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2,6-Dimethylphenyl)methanesulfonamido]-N-(2-ethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B3570712.png)
![N~1~-(2-furylmethyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3570714.png)
![N~1~-(4-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3570717.png)
![methyl N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycinate](/img/structure/B3570736.png)
![N-benzyl-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3570743.png)


![3,4-dimethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3570773.png)
![3-(2-chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B3570776.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B3570777.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3570784.png)
![3-(4-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B3570798.png)
![5-benzyl-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-3-thiophenecarboxamide](/img/structure/B3570800.png)